
1,3-Propanediol, 1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 1-(4-methoxyphenyl)- is an organic compound characterized by the presence of a propanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1-(4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method includes the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade, achieving high isomeric purity .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 1-(4-methoxyphenyl)- often involves biocatalytic processes due to their high efficiency and selectivity. These processes are designed to be sustainable, with a focus on reducing the ecological footprint by employing biocatalysts and recycling coproducts .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in β-alkylation reactions catalyzed by ruthenium complexes .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- include oxidizing agents, reducing agents, and catalysts such as ruthenium complexes. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products: The major products formed from the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- depend on the specific reaction conditions. For example, β-alkylation reactions can yield various alkylated derivatives .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 1-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential anti-inflammatory properties and as a synthon for pharmaceutical drugs such as ®-tamsulosin and silibinin . In the industry, it is utilized in the production of polymers, adhesives, and coatings .
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act on haloalkane dehalogenase and ADP-ribosylation factor 1, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,3-Propanediol, 1-(4-methoxyphenyl)- can be compared with other similar compounds such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,3-Propanediol, 1-(4-methoxyphenyl)- lies in its specific methoxyphenyl group, which imparts distinct chemical and biological properties.
Conclusion
1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
70760-15-5 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
Clave InChI |
UAULCHHRFVWPJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


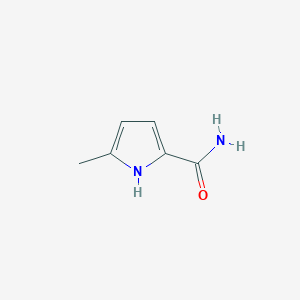

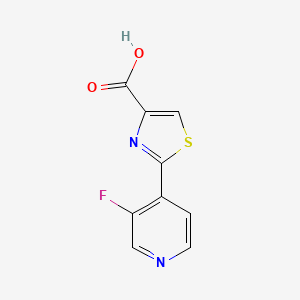

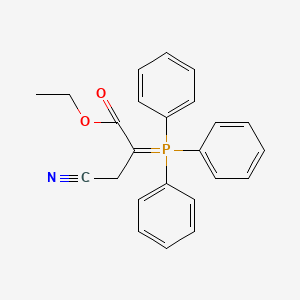

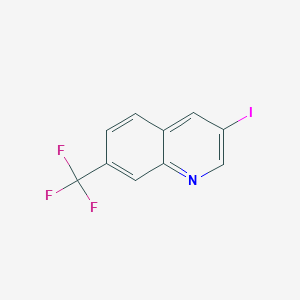
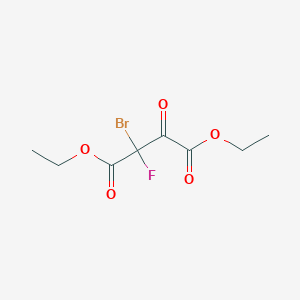
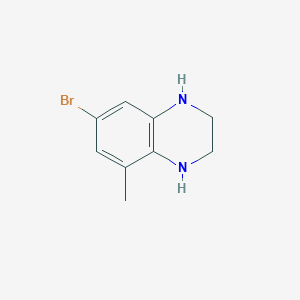
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
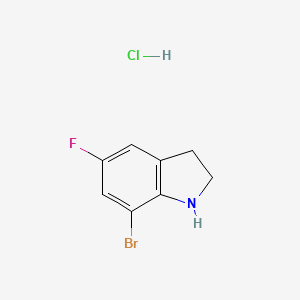

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)

